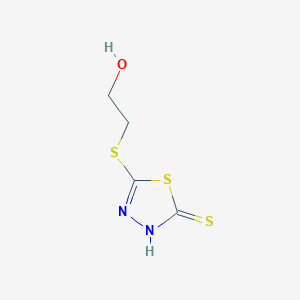

2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol

Description

Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles in Contemporary Chemical Research

1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. researchgate.net This structural motif is a key building block in the development of a wide array of functional molecules. In recent years, research into 1,3,4-thiadiazole derivatives has expanded significantly, driven by their diverse pharmacological activities. researchgate.netresearchgate.net These compounds are recognized for their strong aromaticity, which contributes to their stability in vivo. gavinpublishers.com

The versatility of the 1,3,4-thiadiazole ring allows for various substitutions, leading to a broad spectrum of chemical and biological properties. researchgate.net Researchers have explored its potential in medicinal chemistry, leading to the development of compounds with a range of therapeutic applications. rsc.org The fusion of the 1,3,4-thiadiazole core with other heterocyclic systems has also been a fruitful area of investigation, often resulting in enhanced biological activity. researchgate.net

Significance of Sulfur- and Nitrogen-Containing Heterocyclic Scaffolds in Chemical Science

Heterocyclic compounds that incorporate both sulfur and nitrogen atoms are of immense interest to researchers. nih.govopenmedicinalchemistryjournal.com These scaffolds are integral to numerous biochemical processes and form the basis of many natural and synthetic products. gavinpublishers.comnih.gov The presence of both sulfur and nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties, including high stability and distinct reactivity patterns, which are different from their carbocyclic counterparts. nih.gov

These heterocycles are not only crucial in the pharmaceutical and agrochemical industries but are also finding increasing use in materials science. nih.govresearchgate.net Their unique electronic and structural characteristics make them suitable for applications such as molecular conductors and magnets. nih.gov The ability of these compounds to interact with biological targets has led to the development of a wide range of medicinally important molecules. openmedicinalchemistryjournal.comrsc.org

Chemical Structure and Advanced Nomenclature of 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol

The chemical structure of the target compound, this compound, is characterized by a central 1,3,4-thiadiazole ring. This ring is substituted at the C2 and C5 positions. At the C2 position, there is a thioethanol group (-S-CH2-CH2-OH), and at the C5 position, there is a mercapto group (-SH).

The systematic name for this compound, following IUPAC nomenclature guidelines, is 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)ethan-1-ol . This name precisely describes the arrangement of atoms and functional groups within the molecule. The compound is also known by its CAS Registry Number 57037-59-9 . guidechem.com

Interactive Data Table: Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)ethan-1-ol |

| CAS Number | 57037-59-9 |

| Molecular Formula | C4H6N2OS3 |

| Molecular Weight | 194.30 g/mol |

| Synonyms | 2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)ethanol |

Historical Context and Evolution of Research on Related Thiadiazole Derivatives

The study of thiadiazole derivatives dates back to the 19th century. researchgate.net Initially, their primary applications were as antibacterial agents, often in the form of sulfonamides. gavinpublishers.comoaji.net Over the decades, the scope of thiadiazole research has broadened dramatically.

In the mid-20th century, the discovery of the diuretic properties of acetazolamide, a 1,3,4-thiadiazole derivative, marked a significant milestone. oaji.net This spurred further investigation into the pharmacological potential of this heterocyclic system. Subsequent research has unveiled a plethora of biological activities associated with 1,3,4-thiadiazole derivatives, including anti-inflammatory, anticonvulsant, and anticancer properties. gavinpublishers.comnih.gov The continuous exploration of this class of compounds highlights their enduring importance in medicinal chemistry and drug discovery. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS3/c7-1-2-9-4-6-5-3(8)10-4/h7H,1-2H2,(H,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTLVQUQOLJQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=NNC(=S)S1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531315 | |

| Record name | 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57037-59-9 | |

| Record name | 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Mercapto 1,3,4 Thiadiazol 2 Ylthio Ethanol and Its Derivatives

Precursor Synthesis and Preparation of Key Intermediates

The foundation for synthesizing the target molecule lies in the efficient preparation of the 1,3,4-thiadiazole (B1197879) core, primarily 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) or its functional analogs like 2-amino-5-mercapto-1,3,4-thiadiazole.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole and its Functional Analogs

The primary precursor for the title compound is 2,5-dimercapto-1,3,4-thiadiazole (DMTD). A common and effective synthesis involves the reaction of hydrazine (B178648) hydrate (B1144303) with carbon disulfide. eprajournals.com This reaction typically proceeds in the presence of an alkali, such as potassium hydroxide (B78521), in an alcoholic solvent. The intermediate potassium salt of dithiocarbazinate is formed, which then undergoes cyclization upon heating to yield the dimercapto-thiadiazole ring. connectjournals.com

A closely related and widely studied analog is 2-amino-5-mercapto-1,3,4-thiadiazole. This compound is frequently synthesized by the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide in ethanol (B145695). connectjournals.comjmchemsci.com An alternative route involves the cyclization of 2,5-dithiobiurea (B86864) in refluxing hydrochloric acid. connectjournals.com The resulting 2-amino-5-mercapto-1,3,4-thiadiazole contains both a nucleophilic thiol group and a reactive amino group, making it a versatile intermediate for various derivatives. rdd.edu.iqnih.gov

Table 1: Synthetic Methods for Key 1,3,4-Thiadiazole Precursors

| Precursor | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | Hydrazine hydrate, Carbon disulfide | Potassium hydroxide, Ethanol, Reflux | eprajournals.comconnectjournals.com |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Thiosemicarbazide, Carbon disulfide | Anhydrous sodium carbonate or KOH, Ethanol, Reflux | connectjournals.comjmchemsci.com |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | 2,5-Dithiobiurea | Hydrochloric acid, Reflux | connectjournals.com |

Preparation of Functionalized Ethanol Derivatives for Thio-ether Linkage

The formation of the thio-ethanol side chain requires an ethanol derivative functionalized with a good leaving group or a strained ring that is susceptible to nucleophilic attack. Key reagents for this purpose include:

Halohydrins: 2-Chloroethanol (B45725) and 2-bromoethanol (B42945) are common electrophiles used in S-alkylation reactions. They provide a direct two-carbon chain with a terminal hydroxyl group.

Epoxides: Ethylene (B1197577) oxide serves as a highly efficient two-carbon synthon. Its strained three-membered ring readily undergoes ring-opening upon attack by a nucleophile, such as a thiolate, directly yielding a β-hydroxy thioether linkage. google.com

1,2-Dihaloethanes: Reagents like 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) can be used to first synthesize an intermediate ω-haloalkylthio derivative. For instance, reacting a mercapto-thiadiazole with 1,2-dichloroethane can yield a 2-((2-chloroethyl)thio)-thiadiazole intermediate, which can subsequently be used as an alkylating agent. mdpi.com

Direct Synthesis Routes to 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol

The direct synthesis of the title compound is achieved by forming a thioether bond between the 2,5-dimercapto-1,3,4-thiadiazole precursor and a two-carbon ethanol synthon. This is typically accomplished through nucleophilic substitution or ring-opening reactions.

Nucleophilic Substitution Reactions at the Thiadiazole Sulfur Atom

The sulfur atoms in 2,5-dimercapto-1,3,4-thiadiazole are acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion. This anion can then attack an electrophilic carbon atom. The synthesis of the title compound can be achieved by the mono-alkylation of DMTD. By using one equivalent of base, a mono-anion is preferentially formed, which can then react with a suitable electrophile like 2-chloroethanol. google.comresearchgate.net

The reaction proceeds via a standard SN2 mechanism, where the thiolate nucleophile displaces the halide leaving group from 2-chloroethanol. Controlling the stoichiometry of the base and the alkylating agent is crucial to favor mono-substitution and minimize the formation of the bis-alkylated product. nih.gov

Thiol-Ether Formation via Alkylation Strategies

Alkylation is the most common strategy for forming the required thiol-ether bond. The process involves the reaction of the thiolate salt of DMTD with an appropriate alkylating agent. nih.gov

Reaction with Halohydrins: A direct route involves reacting the mono-potassium or mono-sodium salt of DMTD with 2-chloroethanol or 2-bromoethanol in a polar aprotic solvent like DMF or an alcohol. researchgate.net

Reaction with Ethylene Oxide: An alternative and highly efficient method is the ring-opening reaction of ethylene oxide. The thiolate anion of DMTD attacks one of the carbon atoms of the epoxide ring, leading to the formation of the this compound product directly after acidic workup to protonate the resulting alkoxide. google.com

Two-Step Alkylation: A less direct but viable strategy involves first reacting DMTD with an excess of a 1,2-dihaloalkane, such as 1,2-dichloroethane, in the presence of a base like triethylamine. mdpi.com This forms the intermediate 2-((2-chloroethyl)thio)-5-mercapto-1,3,4-thiadiazole. This intermediate can then be hydrolyzed to replace the chlorine with a hydroxyl group, although this is a less common approach than direct alkylation with a hydroxy-functionalized agent.

Table 2: Representative Conditions for S-Alkylation of Thiadiazole Thiols

| Thiadiazole Precursor | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate | K₂CO₃ / DMF | Bis(alkylthio)thiadiazole | nih.gov |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764) | 1,2-Dibromoethane | K₂CO₃ / Acetonitrile | Mono- and Bis(alkylthio)thiadiazole | mdpi.com |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,2-Dichloroethane | Triethylamine / Dichloroethane | 2-((2-Chloroethyl)thio) derivative | mdpi.com |

| 2,5-Dimercapto-1,3,4-thiadiazole | Halohydrin or Epoxy group | Base (unspecified) | Hydroxyalkylthio derivative | google.com |

Derivatization Strategies and Post-Synthetic Modifications of the Compound

Once this compound is synthesized, its bifunctional nature, possessing both a free mercapto (-SH) group and a primary hydroxyl (-OH) group, allows for a wide range of post-synthetic modifications. These modifications are useful for tuning the compound's physical and chemical properties.

Reactions at the Mercapto Group: The remaining free thiol is nucleophilic and can undergo further reactions.

Alkylation/Acylation: It can be alkylated with a second alkyl halide to produce asymmetrical bis-thioether derivatives or acylated to form thioesters. nih.gov

Oxidation: The thiol group can be oxidized under controlled conditions. Mild oxidation can lead to the formation of a disulfide-bridged dimer, while stronger oxidizing agents like potassium permanganate (B83412) can convert the thiol into a sulfonic acid group. eprajournals.cominlibrary.uz

Reactions at the Hydroxyl Group: The terminal primary alcohol is also a site for various transformations.

Esterification: The hydroxyl group can be converted into an ester by reacting with acyl chlorides or carboxylic acids under standard esterification conditions.

Etherification: Reaction with an alkyl halide in the presence of a strong base, such as sodium hydride, can convert the hydroxyl group into an ether linkage, analogous to the Williamson ether synthesis. researchgate.net

These derivatization strategies allow for the creation of a library of related compounds with tailored functionalities originating from the versatile this compound scaffold.

Chemical Modifications at the Ethanol Moiety

The ethanol moiety of the parent compound presents a primary hydroxyl group, which is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols.

Esterification is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). A related and widely used approach for functionalizing the core structure involves an initial esterification step. For instance, the closely related compound 2,5-dimercapto-1,3,4-thiadiazole is often reacted with ethyl chloroacetate (B1199739) in an alkaline medium to yield its corresponding ester derivative. jgpt.co.inuobaghdad.edu.iq This reaction proceeds by nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of ethyl chloroacetate.

Etherification , while less commonly documented for this specific molecule, can be accomplished via methods such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the ethanol group is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane, would selectively oxidize the primary alcohol to the corresponding aldehyde, 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO4), chromic acid (Jones reagent), or nitric acid, will oxidize the primary alcohol directly to the carboxylic acid, forming 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetic acid. chemscene.com It is important to note that the mercapto group on the thiadiazole ring is also sensitive to oxidation and can be converted to a disulfonic acid under harsh oxidative conditions. eprajournals.com

Functionalization of the Thiadiazole Ring System

The 1,3,4-thiadiazole ring, particularly its free mercapto group, serves as a versatile handle for introducing a variety of functional groups and for constructing more complex molecular systems.

Reactions Involving the Remaining Free Mercapto Group

The free mercapto (-SH) group at the C5 position of the thiadiazole ring is nucleophilic and can readily undergo S-alkylation reactions. Studies on the functionalization of similar 2-mercapto-1,3,4-thiadiazole derivatives show that reaction with α,ω-dihaloalkanes (like dibromoalkanes) can lead to two distinct types of products depending on the stoichiometry of the reactants. mdpi.comnih.gov

Mono-alkylation: Using an excess of the dihaloalkane favors the formation of a mono-substituted product, yielding a 2-(ω-haloalkylthio)thiadiazole derivative.

Di-alkylation (Bridging): When the thiadiazole to dihaloalkane ratio is approximately 2:1, the reaction predominantly yields a symmetrical bis-thiadiazole, where the two thiadiazole rings are linked by an alkyl chain. mdpi.comnih.gov

The choice of base and solvent is crucial for optimizing the yield of the desired product. nih.gov

Table 1: Examples of S-Alkylation Products from 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Reactant | Product Type | Product Name | Yield |

|---|---|---|---|

| 1,2-Dibromoethane | Mono-alkylation | 2-(2-Bromoethylthio)-5-methyl-1,3,4-thiadiazole | Variable |

| 1,2-Dibromoethane | Di-alkylation | 1,2-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)ethane | 73% |

| 1,4-Dibromobutane | Mono-alkylation | 2-(4-Bromobutylthio)-5-methyl-1,3,4-thiadiazole | Variable |

| 1,4-Dibromobutane | Di-alkylation | 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)butane | 78% |

Formation of Schiff Bases and Hydrazone Derivatives

While the parent compound lacks a primary amine for direct Schiff base formation, its derivatives can be readily converted into precursors for such reactions. A common synthetic strategy involves converting the mercapto groups into hydrazide functionalities, which can then be condensed with aldehydes or ketones. jgpt.co.in

The synthesis typically follows a three-step process starting from 2,5-dimercapto-1,3,4-thiadiazole:

Esterification: The starting material is reacted with an α-halo ester, such as ethyl chloroacetate, to produce a diester derivative, diethyl 2,2'-(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)diacetate. jgpt.co.in

Hydrazinolysis: The resulting diester is then treated with hydrazine hydrate. This reaction replaces the ethoxy groups with hydrazinyl groups (-NHNH2), forming a dihydrazide, such as 2,5-bis(mercapto-acetichydrazide)-1,3,4-thiadiazole. jgpt.co.in

Condensation: The dihydrazide, now containing reactive primary amine groups, is refluxed with various substituted aldehydes (aromatic or aliphatic) in a suitable solvent like absolute ethanol, often with a catalytic amount of glacial acetic acid, to yield the final Schiff base or hydrazone derivatives. jgpt.co.in

Table 2: Examples of Schiff Base Derivatives from 2,5-bis(mercapto-acetichydrazide)-1,3,4-thiadiazole

| Aldehyde Reactant | Substituent (R) | Product Name |

|---|---|---|

| Benzaldehyde | -H | 2,5-Bis((2-benzylidenehydrazinyl)carbonylmethylthio)-1,3,4-thiadiazole |

| 4-Hydroxybenzaldehyde | -OH | 2,5-Bis((2-(4-hydroxybenzylidene)hydrazinyl)carbonylmethylthio)-1,3,4-thiadiazole |

| 4-Nitrobenzaldehyde | -NO₂ | 2,5-Bis((2-(4-nitrobenzylidene)hydrazinyl)carbonylmethylthio)-1,3,4-thiadiazole |

| 4-Chlorobenzaldehyde | -Cl | 2,5-Bis((2-(4-chlorobenzylidene)hydrazinyl)carbonylmethylthio)-1,3,4-thiadiazole |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 2,5-dimercapto-1,3,4-thiadiazole scaffold is a valuable precursor for synthesizing fused heterocyclic systems. Intramolecular or intermolecular cyclization reactions can lead to the formation of new rings fused to the thiadiazole core.

A notable example is the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 1,2-dibromoethane in the presence of an alkali in ethanol. This reaction results in a cyclization that forms a fused six-membered ring, yielding 2,3-dihydro- rdd.edu.iqrdd.edu.iqdithiino[2,3-d] rdd.edu.iqrdd.edu.iqconnectjournals.comthiadiazole. uobaghdad.edu.iq This transformation involves the sequential alkylation of both sulfur atoms by the difunctional electrophile, leading to the formation of a new heterocyclic system. This strategy can be extended using other dihaloalkanes to create fused rings of different sizes.

Synthesis of Symmetrical and Unsymmetrical Bis-Thiadiazole Architectures

The construction of molecules containing two thiadiazole rings, known as bis-thiadiazoles, has been achieved through several synthetic routes, yielding both symmetrical and unsymmetrical architectures.

Symmetrical Bis-Thiadiazoles:

Symmetrical bis-thiadiazoles are commonly synthesized by reacting a bifunctional starting material with two equivalents of a thiadiazole precursor. A prevalent method involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihaloalkanes. The reaction conditions, such as the choice of base and the stoichiometry of the reactants, are optimized to favor the formation of the bis-thiadiazole product over the corresponding mono-alkylated halogenated intermediate. For instance, the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with dibromomethane (B42720) has been shown to exclusively yield the symmetrical bis-thiadiazole, even when varying solvents, bases, and reactant ratios. nih.gov

Another approach to symmetrical bis-1,3,4-thiadiazoles involves the reaction of pyridine-2,5-bis- or pyridine-2,6-bis-carbohydrazides with alkyl or aryl isothiocyanates. This reaction forms bis(thiosemicarbazide) derivatives, which can then be cyclized under strongly acidic conditions to produce the corresponding bis(2-amino-1,3,4-thiadiazoles). nih.gov

A further example is the synthesis of 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole. This complex symmetrical molecule is prepared from 2,5-dimercapto-1,3,4-thiadiazole, which undergoes alkylation followed by a series of reactions to introduce the triazole-thione moieties. nih.gov

Unsymmetrical Bis-Thiadiazoles:

The synthesis of unsymmetrical bis-thiadiazoles presents a greater challenge as it requires a stepwise approach to introduce two different thiadiazole-containing fragments. One strategy involves the initial synthesis of a thiadiazole derivative with a reactive functional group, which can then be coupled with a second, different thiadiazole moiety.

For example, a synthetic route to unsymmetrical azine-modified thiadiazole sulfonamides has been developed. The process begins with the preparation of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline. This starting material is then converted to its hydrazone derivative. The terminal amino group of the hydrazone provides a reactive site for condensation with various aromatic and heterocyclic aldehydes, leading to the formation of unsymmetrical azines containing a thiadiazole ring. nih.gov This methodology can be adapted to link two different thiadiazole-containing units.

A general stepwise approach for unsymmetrical bis-thiadiazole ethers or sulfides would involve:

Synthesis of the first thiadiazole unit with a protected thiol or hydroxyl group and a reactive site for later coupling.

Synthesis of the second, different thiadiazole unit, also containing a reactive functional group.

Coupling of the two thiadiazole units, followed by deprotection if necessary.

This sequential strategy allows for the controlled construction of unsymmetrical architectures, which can be crucial for developing compounds with specific biological or material properties.

| Architecture | General Synthetic Approach | Key Intermediates | Reaction Conditions |

|---|---|---|---|

| Symmetrical Bis-Thiadiazole | Reaction of a bifunctional reagent with two equivalents of a thiadiazole precursor. | 2-mercapto-1,3,4-thiadiazole derivatives, dihaloalkanes, bis-carbohydrazides. | Optimized base and stoichiometry; strongly acidic or basic cyclization conditions. |

| Unsymmetrical Bis-Thiadiazole | Stepwise synthesis involving the sequential introduction of two different thiadiazole moieties. | Thiadiazole with a reactive handle (e.g., hydrazone), protected functional groups. | Coupling reactions (e.g., condensation), deprotection steps. |

Exploration of Green Chemistry Principles in the Synthesis of Thiadiazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiadiazole derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, environmentally benign catalysts, and solvent-free conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.neteurekaselect.com In the synthesis of thiadiazole derivatives, microwave-assisted methods have been successfully employed. For instance, the reaction of substituted aryl and alkyl acids with thiosemicarbazide in the presence of a dehydrating agent like POCl₃ under microwave irradiation affords 2-amino-5-aryl-1,3,4-thiadiazoles with high yields and in a fraction of the time required for conventional heating. ijraset.com

Ultrasonic-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of thiadiazole derivatives. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. tandfonline.comwisdomlib.org This technique has been successfully used for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions, offering benefits such as greater purity, lower cost, and simple workups. tandfonline.com The synthesis of rhodanine (B49660) derivatives, which can be precursors to thiadiazoles, has been achieved with yields of up to 99% in just 2 minutes using ultrasound, compared to 30-150 minutes for conventional methods. wisdomlib.org

Green Catalysts:

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In thiadiazole synthesis, several environmentally friendly catalysts have been explored.

1,4-Diazabicyclo[2.2.2]octane (DABCO): This readily available and recyclable amine catalyst has been effectively used in the synthesis of imidazo[2,1-b]-1,3,4-thiadiazoles. tandfonline.comtandfonline.comresearchgate.net

Vanadium Oxide Loaded on Fluorapatite (B74983): A heterogeneous catalyst consisting of vanadium oxide supported on fluorapatite has been employed for the one-pot, three-component synthesis of tandfonline.comresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidine derivatives. This catalyst is robust, reusable, and facilitates the reaction at room temperature in ethanol, an environmentally friendly solvent, leading to excellent yields in short reaction times. nih.gov

Vanadium-Dependent Haloperoxidases: In a biocatalytic approach, vanadium-dependent haloperoxidases have been used for the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. This enzymatic method utilizes a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, representing a green and sustainable route to these heterocycles. nih.govacs.org

| Green Chemistry Approach | Methodology | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction times, increased yields, cleaner reactions. researchgate.net | Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles. ijraset.com |

| Ultrasonic-Assisted Synthesis | Application of ultrasound to promote the reaction. | Shorter reaction times, high yields, solvent-free conditions. tandfonline.comtandfonline.com | Synthesis of 1,3-thiazoles and 1,3,4-thiadiazines. tandfonline.com |

| Green Catalysts | Use of environmentally benign and recyclable catalysts. | High efficiency, reusability, mild reaction conditions. | DABCO, Vanadium oxide, and Vanadium-dependent haloperoxidases in thiadiazole synthesis. tandfonline.comnih.govnih.gov |

Computational and Theoretical Investigations of 2 5 Mercapto 1,3,4 Thiadiazol 2 Ylthio Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground or excited states. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their balance of accuracy and computational cost.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol, a key structural question is the tautomerism of the mercapto-thiadiazole ring. Like other 5-mercapto-1,3,4-thiadiazoles, it can exist in two tautomeric forms: the thiol form and the thione form. semanticscholar.orgresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to calculate the energies of both tautomers. semanticscholar.orgresearchgate.net Studies on analogous compounds consistently show that the thione form is energetically more stable. researchgate.net

Conformational analysis is also crucial due to the flexible ethanol (B145695) side chain. The rotation around the C-S and C-C single bonds leads to various possible conformers. Relaxed potential energy surface scans are performed by systematically rotating these bonds and calculating the energy at each step to identify local and global energy minima, which correspond to the most stable conformations. elsevierpure.com Vibrational frequency analysis is then performed on the optimized geometries to confirm that they are true energy minima (characterized by the absence of imaginary frequencies). researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Thiadiazole (B1197879) Ring System Based on DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-S1 | 1.75 |

| N3-C2 | 1.31 |

| N4-N3 | 1.38 |

| C5-N4 | 1.32 |

| S1-C5 | 1.76 |

| N3-C2-S1 | 114.5 |

| N4-N3-C2 | 112.0 |

| C5-N4-N3 | 111.8 |

| S1-C5-N4 | 114.7 |

| C2-S1-C5 | 87.0 |

Note: Data are representative values for this heterocyclic system based on published computational studies on similar molecules.

The electronic structure dictates the molecule's reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity. researchgate.net For related mercapto-thiadiazole compounds, DFT calculations have shown that the HOMO is typically distributed over the sulfur atoms and the thiadiazole ring, while the LUMO is also located on the heterocyclic ring. uobasrah.edu.iq

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying nucleophilic and electrophilic sites. In the ESP map of this compound, the regions around the nitrogen atoms and the oxygen atom of the hydroxyl group are expected to show negative potential (red/yellow), indicating electron-rich areas susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton (in the thione form) would show positive potential (blue), highlighting them as acidic sites.

Table 2: Calculated Electronic Properties for a Representative Mercapto-Thiadiazole Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and based on DFT calculations for similar 1,3,4-thiadiazole structures. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure elucidation and interpretation of experimental data.

Vibrational Frequencies: DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net The Potential Energy Distribution (PED) analysis helps in assigning calculated frequencies to specific molecular motions, such as C=S stretching, N-H bending, or C-S stretching, providing a complete and reliable assignment of the experimental spectra. elsevierpure.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts (¹³C and ¹H). mdpi.com Calculated chemical shifts are compared to a reference standard (like Tetramethylsilane, TMS) and can be correlated with experimental data to confirm the molecular structure and assign specific resonances, especially for complex molecules.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Thione Tautomer

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3150 | 3100 |

| C-H Stretch (alkane) | 2980 | 2965 |

| C=N Stretch | 1550 | 1540 |

| C=S Stretch | 1090 | 1085 |

| N-H In-plane bend | 960 | 941 |

Note: Data are representative and based on studies of similar mercapto-thiadiazole compounds. elsevierpure.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment.

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility in a solvent, such as water. These simulations can reveal the preferred conformations of the ethanol side chain and the timescale of transitions between different conformational states. Furthermore, MD is essential for studying solvation effects. By explicitly including solvent molecules in the simulation box, one can analyze the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and N-H groups and the surrounding water molecules. This provides a detailed understanding of how the solvent influences the molecule's structure and properties.

Molecular Docking Studies for Investigating Ligand-Macromolecule Interactions (General Biological Research Context)

Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. internationalscholarsjournals.com This method is central to structure-based drug design and helps in understanding the molecular basis of a compound's potential biological activity. nih.gov The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide range of biological activities. dovepress.comresearchgate.net

In a typical docking study involving this compound, the first step is to obtain the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized using methods described in section 4.1.1. Docking software (e.g., AutoDock) then systematically samples a large number of orientations and conformations of the ligand within the protein's active site. internationalscholarsjournals.com

Each generated pose is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results are analyzed to identify the most stable binding pose and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For instance, docking studies on similar thiadiazole derivatives against targets like cytochrome P450 14α-demethylase (an antifungal target) have shown that the nitrogen atoms of the thiadiazole ring and the sulfur atoms often act as key hydrogen bond acceptors or coordinating atoms. internationalscholarsjournals.com

Table 4: Illustrative Molecular Docking Results for a Thiadiazole Ligand with a Hypothetical Enzyme Active Site

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 89, SER 120, LEU 210, PHE 214 |

| Hydrogen Bonds | N3 of thiadiazole with TYR 89; OH of ethanol with SER 120 |

| Hydrophobic Interactions | Thiadiazole ring with PHE 214; Alkyl chain with LEU 210 |

Note: This table is a hypothetical representation of typical docking results for this class of compounds. internationalscholarsjournals.comresearchgate.net

Exploration of Biological Activities and Underlying Mechanisms of Thiadiazole Derivatives Non Clinical Focus

Antimicrobial Research Investigations

While specific data on "2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol" is scarce, the general antimicrobial potential of 1,3,4-thiadiazole (B1197879) derivatives is well-established.

In Vitro Antibacterial Activity Studies and Mechanistic Hypotheses

Numerous studies have demonstrated the in vitro antibacterial activity of various 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govneliti.com The mode of action is often hypothesized to involve the inhibition of essential bacterial enzymes or disruption of cellular processes. The presence of the toxophoric –N–C–S moiety within the 1,3,4-thiadiazole ring is believed to be crucial for their biological activity. nih.gov However, without specific studies on "this compound," its specific cellular targets and inhibitory mechanisms remain unelucidated.

In Vitro Antifungal Activity Evaluations and Proposed Action Pathways

The antifungal activity of 1,3,4-thiadiazole derivatives has also been a significant area of investigation. nih.govnih.govwjpmr.com Some derivatives have shown potent activity against a range of fungal pathogens, including Candida species. nih.govnih.gov The proposed mechanisms of antifungal action for some thiadiazole compounds include the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting enzymes like cytochrome P450 14-α-demethylase. nih.gov Another studied mechanism involves the disruption of cell wall biogenesis. nih.gov Again, the specific antifungal profile and mechanism for "this compound" have not been specifically reported.

Anticancer Research Investigations: In Vitro Cytotoxicity and Cellular Mechanistic Insights

The anticancer potential of 1,3,4-thiadiazole derivatives is another active area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. mdpi.comnih.govnih.govdovepress.com

Investigation of Apoptosis Induction and Cell Viability Modulation

Several novel 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, thereby reducing cell viability. mdpi.comnih.gov These effects are often studied using techniques like annexin (B1180172) V-PI assays to differentiate between apoptotic and necrotic cell death. nih.gov The specific apoptotic pathways triggered by these compounds can vary depending on their chemical structure and the type of cancer cell.

Studies on Enzyme Inhibition (e.g., Carbonic Anhydrase, Tyrosine Kinases) Relevant to Cancer Pathways

A key mechanism through which some 1,3,4-thiadiazole derivatives exert their anticancer effects is through the inhibition of enzymes that are crucial for cancer cell survival and proliferation. nih.gov For instance, certain derivatives have been identified as inhibitors of carbonic anhydrases and tyrosine kinases, both of which are important targets in cancer therapy. researchgate.netnih.gov The ability of the thiadiazole scaffold to interact with the active sites of these enzymes is a focal point of drug design.

Cell Cycle Progression Studies

Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer drugs target this process. Studies on some 1,3,4-thiadiazole derivatives have shown that they can cause cell cycle arrest at different phases (e.g., G2/M or sub-G1), preventing cancer cells from dividing and proliferating. nih.govmdpi.com The specific phase of cell cycle arrest can provide insights into the molecular targets of the compound.

Anti-inflammatory Research Investigations: Mechanistic Approaches (e.g., Cyclooxygenase (COX) Inhibition)

Thiadiazole derivatives have been a significant focus of anti-inflammatory research, primarily due to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are crucial in the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is elevated at sites of inflammation. rsc.orgrsc.org Consequently, the selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents with reduced gastrointestinal side effects. rsc.orgimrpress.com

Research has shown that various 1,3,4-thiadiazole derivatives exhibit potent inhibitory activity against COX enzymes. Molecular docking studies have provided insights into the mechanism of this inhibition. For selective COX-2 inhibitors, the sulfonamide moiety often present in these derivatives is able to insert into a specific hydrophilic side pocket of the COX-2 active site, where it can form hydrogen bonds with key amino acid residues such as Arg513 and His90. rsc.orgresearchgate.net This interaction is crucial for the selective binding to COX-2, as the COX-1 active site lacks this additional pocket. rsc.org

In the case of non-selective or COX-1 selective inhibitors, interactions with other residues become important. For instance, some thiadiazole-benzothiazole hybrids have been identified as potent and selective COX-1 inhibitors. dergipark.org.tr Docking studies of these compounds suggest that the amide C=O moiety can form hydrogen bonds with Arg120 and Glu524 within the COX-1 active site, which is considered critical for their inhibitory action. dergipark.org.tr Furthermore, pi-cationic interactions between the thiadiazole ring and the Arg120 residue have also been predicted as a key interaction for some COX-1 inhibitors. nih.gov

The anti-inflammatory potential of these compounds has been demonstrated in various non-clinical models, such as the carrageenan-induced rat paw edema assay, where derivatives have shown a significant reduction in paw edema. rsc.orgnih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Thiadiazole Derivatives

Antioxidant Research Investigations: Radical Scavenging Mechanisms and Related Biochemical Pathways

The antioxidant properties of thiadiazole derivatives, particularly those containing a mercapto (-SH) group, have been extensively investigated. These compounds can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions. The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov

The mercapto group is a key functional moiety for radical scavenging activity. In the HAT mechanism, the thiol hydrogen is donated to a free radical, thus neutralizing it. This process generates a transient, short-lived thiyl radical, which can then dimerize to form a stable disulfide compound. nih.gov Theoretical studies on related mercaptoimidazoles suggest that the S-H bond cleavage follows the HAT pathway. rsc.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the S-H bond; a lower BDE facilitates hydrogen donation. nih.gov

The SET-PT mechanism involves the transfer of an electron from the antioxidant molecule to the radical, forming a radical cation. This is followed by the transfer of a proton. The SPLET mechanism occurs in the reverse order, with proton loss preceding electron transfer. nih.gov In aqueous solutions, the SPLET and SET-PT mechanisms are often more dominant pathways for radical scavenging. nih.govrsc.org

The antioxidant capacity of thiadiazole derivatives has been quantified using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net In these assays, the ability of the compound to decolorize the stable radical solution is measured, providing an indication of its scavenging potential. Studies have shown that certain 5-substituted-1,3,4-thiadiazole-2-thiols exhibit very high antioxidant activities in these tests. researchgate.net

Table 2: Antioxidant Activity of Selected Thiadiazole Derivatives

Other Investigated Biological Activities with Mechanistic Focus (e.g., antitubercular, anticonvulsant, antiviral)

Beyond anti-inflammatory and antioxidant effects, the 1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a wide range of other biological activities.

Antitubercular Activity: Thiadiazole derivatives have emerged as promising candidates in the search for new antitubercular agents, showing activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. nih.govcbijournal.com One of the key mechanisms of action involves the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the Mtb cell wall. nih.gov By inhibiting InhA, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death. Molecular docking studies have supported the potential for thiadiazole derivatives to bind effectively to the InhA enzyme. nih.gov The in vitro efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. connectjournals.comnih.gov

Anticonvulsant Activity: The 1,3,4-thiadiazole ring is a feature of several compounds investigated for anticonvulsant properties. The proposed mechanisms of action are often multifactorial. One significant mechanism is the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. frontiersin.orgnih.gov Some thiadiazole derivatives are thought to act by enhancing the GABAA pathway, which prevents excessive neuronal firing. frontiersin.orgnih.gov Another potential mechanism is the interaction with voltage-gated ion channels, which also play a role in regulating neuronal excitability. nih.gov The anticonvulsant potential of these compounds is assessed in non-clinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov

Antiviral Activity: Researchers have explored 1,3,4-thiadiazole derivatives for their activity against a variety of viral pathogens. As a bioisostere of pyrimidine, a component of nucleic acids, the thiadiazole ring can be incorporated into structures that interfere with viral replication. nih.gov Activity has been reported against viruses such as the Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus (HIV), and influenza viruses. mdpi.comarkat-usa.orgbenthamdirect.com For instance, certain derivatives have been shown to effectively inhibit the spread of TMV in host plants. mdpi.com In the context of HIV, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown moderate anti-HIV-1 and anti-HIV-2 activity. nih.gov Other studies have demonstrated that novel thiadiazole scaffolds can exhibit excellent inhibition of the highly pathogenic avian influenza H5N1 virus in cell cultures. benthamdirect.com

Table 3: Other Biological Activities of Selected Thiadiazole Derivatives

Structure Activity Relationship Sar Studies for 2 5 Mercapto 1,3,4 Thiadiazol 2 Ylthio Ethanol Derivatives

Impact of Substituent Variations on Biological Activity Profiles

Variations in the substituents on the 1,3,4-thiadiazole (B1197879) ring of derivatives related to 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol have a profound impact on their biological activity. The introduction of different functional groups can modulate the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Research on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has demonstrated that the nature and position of substituents on the phenyl ring significantly influence their cytotoxic activity against various cancer cell lines. For instance, the presence of an ortho-chloro substituent on the phenyl ring resulted in notable activity against neuroblastoma (SKNMC) cells. nih.gov A meta-methoxy group was associated with the best activity against colon cancer (HT-29) cells, while a meta-fluoro substituent showed the most promising results against prostate cancer (PC3) cells. nih.gov These findings underscore the importance of both the electronic nature and the position of the substituent in determining the anticancer potency and selectivity of these compounds.

The following table summarizes the impact of different substituents on the anticancer activity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various cancer cell lines. nih.gov

| Substituent on Phenyl Ring | Position | Cancer Cell Line | IC50 (µM) |

| Chlorine | ortho | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |

| Fluorine | meta | PC3 (Prostate Cancer) | 12.6 ± 0.302 |

| Methoxy | meta | HT-29 (Colon Cancer) | 3.1 ± 0.030 |

In the context of antimicrobial activity, substitutions on the 1,3,4-thiadiazole core are also critical. For example, in a series of 1,3,4-thiadiazole sulfonyl thioureas, the nature of the substituent at the 5-position of the thiadiazole ring was found to either increase or decrease the inhibitory activity against various microorganisms. nih.gov

Influence of the Thio-ether Linkage and Ethanol (B145695) Moiety on Activity Modulation

Studies on related compounds have indicated that both the structure of the alkyl side chain and the nature of the sulfur linkage (thioether, sulfinyl, or sulfonyl) can dramatically impact antibacterial activity. researchgate.net This suggests that the thio-ether bridge in this compound is not merely a passive linker but an active contributor to its biological effects.

The ethanol moiety introduces a hydroxyl group, which can participate in hydrogen bonding with biological receptors. This can enhance the binding affinity and specificity of the compound. In a study of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as glutaminase (B10826351) 1 (GLS1) inhibitors, it was found that ethan-1-ol analogues demonstrated superior pharmacokinetic properties and enhanced antineoplastic activities. researchgate.net These analogues were shown to modulate the mitochondrial GLS1 pathway, in part by increasing the levels of reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net This highlights the potential importance of the ethanol group in the biological activity of this compound.

Rational Design Principles for Enhanced Bioactivity based on Structural Insights

The 1,3,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities and its ability to serve as a bioisostere for other chemical moieties. researchgate.netnih.gov One of the key rational design principles for enhancing the bioactivity of 1,3,4-thiadiazole derivatives is based on its role as a bioisostere of pyrimidine. nih.gov This structural similarity allows these compounds to potentially interfere with DNA replication processes, a key target in cancer therapy. nih.gov

Structural insights into how 1,3,4-thiadiazole derivatives bind to their biological targets have guided the rational design of more potent compounds. For example, in the development of antitumor agents targeting the Bcr-Abl kinase, molecular modeling simulations highlighted the importance of a nitrothiazole moiety for anchoring the compound within the binding site through hydrogen bonding and hydrophobic interactions. nih.gov This knowledge can be applied to the design of new this compound derivatives by introducing substituents that can form key interactions with the target protein.

Another rational design strategy involves the hybridization of the 1,3,4-thiadiazole core with other pharmacophores to create hybrid molecules with enhanced or synergistic biological activities. The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to generally enhance anticancer effects. mdpi.com The efficacy of these compounds is further influenced by the specific nature and position of substituents on this aromatic ring. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Concepts (Theoretical and Computational)

Pharmacophore modeling and other ligand-based drug design approaches are powerful computational tools used to understand the key chemical features required for a molecule to be biologically active. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.

For 1,3,4-thiadiazole derivatives, computational studies have been employed to elucidate structure-activity relationships and to guide the design of new compounds. Molecular docking studies, for instance, have been used to investigate the binding modes of 1,3,4-thiadiazole derivatives with their target enzymes. In a study of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives as potential anticancer agents, molecular docking was used to predict the binding interactions of the most potent compound with the active site of dihydrofolate reductase (DHFR). dovepress.com The results of these docking studies supported the observed biological activity. dovepress.com

In another example, induced fit docking calculations were performed on 1,3,4-thiadiazole sulfonyl thioureas to understand their binding efficiency and steric interactions with bacterial enzymes such as DNA gyrase. nih.govnih.gov These computational models revealed key interactions between the ligand and amino acid residues in the active site, providing a rationale for the observed antimicrobial activity. nih.gov Such in-silico studies are valuable for identifying the key structural features—the pharmacophore—that are essential for biological activity. This information can then be used to design new derivatives of this compound with improved potency and selectivity.

Emerging Research Directions and Future Prospects in Thiadiazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives is a cornerstone of their application. Traditional methods often involve multi-step processes starting from DMTD. nih.govmdpi.com Current research focuses on developing more efficient, scalable, and environmentally benign synthetic strategies. One promising approach involves the alkylation of DMTD with various reagents to introduce desired functionalities. mdpi.com For instance, the synthesis of 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol can be envisioned through a controlled mono-alkylation of a DMTD salt with a suitable ethanol-derived electrophile.

Modern synthetic protocols are increasingly employing techniques such as microwave-assisted synthesis to reduce reaction times and improve yields. Furthermore, there is a growing interest in one-pot reactions where multiple synthetic steps are combined into a single procedure, minimizing waste and simplifying purification. rsc.org The development of synthetic methods that allow for precise control over mono- versus di-substitution on the DMTD core is a key area of investigation, as it enables the creation of asymmetric molecules like this compound with tailored properties. researchgate.net

A summary of synthetic approaches for related thiadiazole derivatives is presented below:

| Starting Material | Reagents | Key Transformation | Product Class |

|---|---|---|---|

| 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) | 4-ethylbromobutyrate, K2CO3, DMF | S-alkylation | Diester derivatives mdpi.com |

| DMTD | Hydrazine (B178648) hydrate (B1144303), CS2 | Cyclization | Thiadiazole derivatives uobaghdad.edu.iq |

| DMTD salts | Acid chlorides, ethyl chloroformate | Acylation | Mono and diacyl derivatives researchgate.net |

| 2-amino-5-mercapto-1,3,4-thiadiazole | Glucosyl bromide derivative, NaOH | S-glycosylation | Glucoside derivatives nih.gov |

Advanced Characterization Techniques for Complex Structural Systems

A deep understanding of the structure-property relationships in thiadiazole derivatives necessitates the use of advanced characterization techniques. For complex systems, such as metal-organic frameworks or coordination polymers involving ligands like this compound, a combination of spectroscopic and crystallographic methods is employed.

Single-crystal X-ray diffraction remains the gold standard for elucidating the precise three-dimensional arrangement of atoms and intermolecular interactions. mdpi.com For materials where single crystals are not readily obtainable, techniques like powder X-ray diffraction (XRD) provide valuable structural information. rsc.org

Spectroscopic methods are crucial for probing the electronic structure and bonding. Surface-Enhanced Raman Scattering (SERS), combined with Density Functional Theory (DFT) calculations, has been effectively used to study the binding affinity and orientation of DMTD on noble metal nanoparticle surfaces. rsc.orgresearchgate.net This technique can distinguish between different tautomeric forms (thiol vs. thione) and identify the specific atoms (sulfur or nitrogen) involved in surface interactions. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for confirming the structure of newly synthesized derivatives in solution. researchgate.netdergipark.org.tr

Exploration of New Coordination Chemistry Applications

The presence of multiple heteroatoms (nitrogen and sulfur) makes this compound and related compounds excellent ligands for a wide range of metal ions. isres.orgrdd.edu.iq The coordination chemistry of these ligands is a burgeoning field with potential applications in catalysis, sensing, and materials science.

The exocyclic thiol group and the nitrogen atoms of the thiadiazole ring can act as coordination sites, allowing the ligand to bind to metal centers in a monodentate, bidentate, or bridging fashion. mdpi.comresearchgate.net This versatility enables the construction of diverse coordination complexes, from simple mononuclear species to intricate coordination polymers. rsc.org

Catalytic Systems: Metal complexes incorporating thiadiazole-thiolate ligands are being explored for their catalytic activity. The sulfur atoms can stabilize metal centers in various oxidation states and participate in redox processes, which is crucial for catalysis. For example, ruthenium complexes with thiol-containing ligands have shown remarkable acceleration effects in dehydrogenation reactions. nih.gov

Analytical Reagents: The ability of these compounds to selectively bind with specific metal ions is being harnessed to develop new analytical reagents and sensors. For instance, a coordination polymer of DMTD with gold has been successfully used for the electrochemical sensing of resorcinol. rsc.org The formation of a complex can lead to a measurable change in color (colorimetric sensor) or fluorescence (fluorometric sensor), enabling the detection of target analytes.

Theoretical Predictions for Potential Material Science Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis, saving significant time and resources. dergipark.org.trresearchgate.net For thiadiazole derivatives like this compound, theoretical calculations can provide insights into their potential for applications in material science.

Optoelectronics: DFT calculations are used to determine the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap, which are key parameters for optoelectronic properties. dergipark.org.trnih.gov By strategically modifying the substituents on the thiadiazole ring, it is possible to tune the energy gap and the absorption/emission spectra. This opens up possibilities for designing novel materials for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. researchgate.net

Sensors: Theoretical studies can predict the binding affinity of thiadiazole derivatives towards different analytes, guiding the design of chemical sensors. mdpi.com For example, benzothiadiazole-functionalized metal-organic frameworks have been theoretically and experimentally shown to be effective luminescent probes for aluminum ions. acs.org Calculations can model the interaction between the ligand and the analyte, explaining the mechanism of sensing.

A summary of parameters often calculated using DFT for thiadiazole systems is shown below:

| Calculated Parameter | Relevance/Application | Example Finding |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Predicts electronic properties, reactivity, and optical characteristics. | Electronegative substituents on the thiadiazole ring can reduce the energy gap, leading to a bathochromic shift in UV absorption. dergipark.org.tr |

| Molecular Geometry | Determines steric effects and potential for intermolecular interactions. | DFT calculations favor a thiol-thione tautomeric form for DMTD in the isolated state. researchgate.net |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. | Computed frequencies for DMTD conformers show good agreement with experimental solid-state spectra. researchgate.net |

| Binding Energy | Predicts the stability of complexes with metal ions or guest molecules. | Benzothiadiazole derivatives show strong binding affinities with the main protease of COVID-19 in docking studies. nih.gov |

Design of Targeted Biological Probes and Chemical Tools (Non-Therapeutic)

While the therapeutic potential of thiadiazoles is well-documented, there is a growing interest in their non-therapeutic biological applications. The unique photophysical properties of certain thiadiazole derivatives make them excellent candidates for the development of biological probes and chemical tools for diagnostics and bioimaging.

The focus is on creating molecules that can selectively interact with specific biological targets (e.g., enzymes, receptors, or metal ions in biological systems) and signal this interaction through a change in fluorescence. Benzothiadiazole-based fluorophores are being developed for in vivo fluorescence imaging, including in the highly desirable second near-infrared window (NIR-II), which allows for deeper tissue penetration and higher resolution imaging. nih.govresearchgate.net By attaching a targeting moiety, such as a peptide, to the thiadiazole core, these probes can be directed to specific tissues or cell types, for example, for cancer imaging. nih.gov

Integration with Supramolecular Chemistry and Nanotechnology Research

The future of thiadiazole chemistry is also intertwined with the fields of supramolecular chemistry and nanotechnology. The ability of this compound and its congeners to self-assemble and interact with nanomaterials is paving the way for the creation of novel functional materials.

Supramolecular Chemistry: The directional nature of hydrogen bonds and the coordinating ability of the thiadiazole ring can be exploited to build complex, ordered supramolecular architectures. These self-assembled structures can have applications in areas such as molecular recognition and host-guest chemistry.

Nanotechnology: The thiol groups in these molecules provide a strong anchor for binding to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). rsc.orgresearchgate.net This functionalization of nanoparticles can be used to modulate their physical and chemical properties. For example, DMTD-coated nanoparticles have been studied for their SERS activity, which can be used for sensitive detection applications. rsc.org Furthermore, the formation of coordination polymers with metal ions can lead to nanostructured materials with interesting electronic and catalytic properties. rsc.org

The integration of the versatile thiadiazole scaffold with these cutting-edge fields is expected to lead to the development of next-generation smart materials, sensors, and diagnostic tools.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol, and how are intermediates characterized?

A two-step procedure is commonly employed:

Heterocyclization : Thiosemicarbazides are cyclized with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The thiol group is alkylated using ethanol derivatives (e.g., bromoethanol) in ethanol/water with KOH as a base at 0–5°C.

Characterization involves ¹H NMR (e.g., δ 4.75 ppm for CH₂ in alkylated products), IR (S–H stretch at ~2500 cm⁻¹), elemental analysis , and TLC for purity validation .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Key methods include:

- ¹H NMR : Identifies alkyl chain protons (e.g., –CH₂– at δ 4.75–4.96 ppm) and aromatic substituents.

- IR Spectroscopy : Confirms S–H (2500–2600 cm⁻¹) and C–O (1050–1150 cm⁻¹) bonds.

- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 302 [M+1] for naphthyl derivatives) validate molecular weight.

- Elemental Analysis : Ensures stoichiometric C, H, N, S ratios (e.g., C: 55.79%, S: 21.28%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in alkylation steps?

- Solvent Selection : Ethanol/water mixtures enhance solubility of intermediates while minimizing side reactions.

- Temperature Control : Maintaining 0–5°C during alkylation reduces thiol oxidation.

- Catalyst Use : KOH or NaHCO₃ improves deprotonation of the thiol group, accelerating nucleophilic substitution.

Yield improvements (e.g., 89–91%) are achievable by adjusting stoichiometry (1:1 thiol:alkylating agent) and reaction time (3–4 hours) .

Q. What methodologies are used to evaluate the biological activity of this compound, and how are contradictions in activity data resolved?

- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Anticancer activity is assessed using MTT assays (e.g., IC₅₀ values in cancer cell lines).

- Molecular Docking : Computational models predict interactions with targets like thymidylate synthase or DNA gyrase.

Contradictions arise from substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity but reduce solubility). Resolve by cross-validating results with orthogonal assays (e.g., fluorescence-based enzyme inhibition) .

Q. How do structural modifications (e.g., substituent changes) influence physicochemical properties and bioactivity?

- Lipophilicity : Adding hydrophobic groups (e.g., naphthyl in 2a) increases logP, enhancing membrane permeability but reducing aqueous solubility.

- Electronic Effects : Electron-deficient substituents (e.g., –Cl) improve thiadiazole ring stability and enzyme binding.

- Biological Impact : Methoxy groups (e.g., 2d) enhance anticancer activity (IC₅₀: 15–20 µM) but may reduce metabolic stability .

Q. What strategies address discrepancies in reported biological activity across studies?

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- SAR Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) to isolate structural contributors to activity.

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PCA or QSAR models) to identify outliers .

Methodological and Technical Considerations

Q. How is the stability of this compound monitored under storage and experimental conditions?

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of thiol groups.

- Stability Assays : Use HPLC (C18 column, methanol/water mobile phase) to track degradation products (e.g., disulfide dimers).

- Light Sensitivity : Shield from UV light using amber vials, as photodegradation can occur within 48 hours under standard lab lighting .

Q. Which advanced analytical techniques are recommended for purity assessment and impurity profiling?

- HPLC-MS : Combines separation with mass detection to identify low-abundance impurities (e.g., alkylation byproducts).

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (>200°C for most derivatives) .

Q. Tables

| Biological Activity Summary | ||

|---|---|---|

| Antimicrobial (S. aureus, MIC) | 8–16 µg/mL | |

| Anticancer (HeLa cells, IC₅₀) | 18.3 µM | |

| Enzyme Inhibition (Thymidylate synthase, Ki) | 2.7 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.